molecular formula C10H13FN2S B12978367 N-(2,2-Dimethylthietan-3-yl)-6-fluoropyridin-2-amine

N-(2,2-Dimethylthietan-3-yl)-6-fluoropyridin-2-amine

Cat. No.: B12978367
M. Wt: 212.29 g/mol
InChI Key: JFIQNQSOKQCFET-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)-6-fluoropyridin-2-amine is a heterocyclic compound that features a thietane ring and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)-6-fluoropyridin-2-amine typically involves the formation of the thietane ring followed by the introduction of the fluoropyridine group. One common method includes the cyclization of a suitable precursor under specific conditions to form the thietane ring. This is followed by a nucleophilic substitution reaction to introduce the fluoropyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or the thietane ring.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyridine or thietane rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)-6-fluoropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, while the thietane ring may confer stability and specificity to the compound. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Similar in having a sulfur-containing ring.

    Fluoropyridine derivatives: Share the fluoropyridine moiety.

Uniqueness

N-(2,2-Dimethylthietan-3-yl)-6-fluoropyridin-2-amine is unique due to the combination of the thietane ring and the fluoropyridine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H13FN2S

Molecular Weight

212.29 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)-6-fluoropyridin-2-amine

InChI

InChI=1S/C10H13FN2S/c1-10(2)7(6-14-10)12-9-5-3-4-8(11)13-9/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

JFIQNQSOKQCFET-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=NC(=CC=C2)F)C

Origin of Product

United States

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